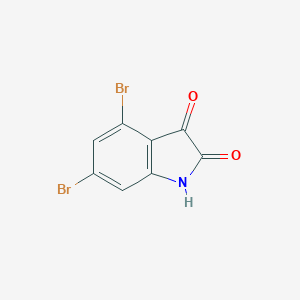

4,6-Dibromoindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFPBMXSBFXNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333400 | |

| Record name | 4,6-Dibromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187326-67-6 | |

| Record name | 4,6-Dibromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-Dibromoindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document combines established information with data from closely related analogues to offer a predictive and comparative analysis. It is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. The presence of two bromine atoms on the benzene ring is expected to significantly influence its electronic properties, reactivity, and biological activity.

Data Presentation: Summarized Chemical and Physical Properties

| Property | This compound | 5,7-Dibromoindoline-2,3-dione (for comparison) |

| Molecular Formula | C₈H₃Br₂NO₂ | C₈H₃Br₂NO₂ |

| Molecular Weight | 304.93 g/mol | 304.92 g/mol [1] |

| CAS Number | 187326-67-6 | 6374-91-0[1] |

| Appearance | Red crystalline powder (predicted)[2] | Solid[1] |

| Melting Point | Not available | 250-255 °C[1] |

| Boiling Point | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents like ethanol, toluene, and dimethylformamide; insoluble in water.[2] | Not specified |

Synthesis and Reactivity

The synthesis of this compound is anticipated to follow established methods for preparing substituted isatins, primarily the Sandmeyer synthesis. This methodology is a robust and widely used approach for the preparation of a diverse range of isatin derivatives from anilines.[3][4][5][6]

Proposed Synthetic Pathway: Sandmeyer Synthesis

The Sandmeyer synthesis of isatins is a two-step process.[3][7] The initial step involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[3][7][8] For this compound, the logical starting material would be 3,5-dibromoaniline.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a generalized experimental protocol for the Sandmeyer synthesis of a brominated isatin, adapted from procedures for related compounds.[8]

Step 1: Synthesis of N-(3,5-Dibromophenyl)-2-(hydroxyimino)acetamide (Intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with warming.

-

In a separate vessel, dissolve 3,5-dibromoaniline in water with the addition of concentrated hydrochloric acid.

-

Prepare a solution of hydroxylamine hydrochloride in water.

-

Combine the three solutions. A precipitate is expected to form.

-

Heat the mixture, typically to between 80-100°C, for several hours.

-

Cool the reaction mixture and filter the resulting precipitate.

-

Wash the solid with water and dry to yield the isonitrosoacetanilide intermediate.

Step 2: Synthesis of this compound

-

Carefully heat concentrated sulfuric acid to approximately 60°C with mechanical stirring.

-

Slowly add the dried N-(3,5-Dibromophenyl)-2-(hydroxyimino)acetamide intermediate in portions, maintaining the temperature between 60-70°C.

-

After the addition is complete, heat the mixture to around 80°C for a short period.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The product, this compound, should precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Spectral Characterization (Predicted)

Specific spectral data for this compound is not available in the reviewed literature. The following are predicted characteristic spectral features based on the structure and data from analogous compounds.

3.1. 1H NMR Spectroscopy

The 1H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the N-H proton. The two aromatic protons at positions 5 and 7 would likely appear as distinct signals, potentially as doublets or singlets depending on the coupling constants, in the aromatic region (δ 7-8 ppm). The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) would be the most downfield, typically in the range of δ 160-185 ppm. The six aromatic carbons would appear in the region of δ 110-150 ppm, with the carbons attached to the bromine atoms showing characteristic shifts.

3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad band around 3200-3400 cm⁻¹.

-

C=O stretch (carbonyls): Two strong absorption bands in the region of 1700-1760 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

3.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 304.93 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature.

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are lacking, the broader class of isatin derivatives is well-documented for a wide range of pharmacological activities, most notably as anticancer agents.[3][9][10] Halogenated isatins, in particular, have demonstrated significant cytotoxic effects.[3]

The anticancer activity of isatin derivatives is often attributed to their ability to modulate various cellular signaling pathways.[3][9] Key mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.[3][10]

Isatin-based compounds have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] Inhibition of these kinases can lead to the suppression of tumor growth, angiogenesis, and metastasis. Furthermore, many isatin derivatives can trigger apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.[9]

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for related brominated aromatic compounds and isatin derivatives, it should be handled with care in a well-ventilated area or a chemical fume hood.[11] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2]

Conclusion

This compound is a synthetically accessible derivative of the versatile isatin scaffold. While specific experimental data for this isomer is limited, its chemical properties and biological activity can be reasonably predicted based on the extensive literature on related compounds. The Sandmeyer synthesis provides a viable route for its preparation from 3,5-dibromoaniline. It is anticipated that this compound will exhibit interesting biological properties, particularly in the area of anticancer research, warranting further investigation into its synthesis, characterization, and pharmacological evaluation. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. 5,7-Dibromoisatin 97 6374-91-0 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Indoline-2,3-dione Core Scaffold

Disclaimer: This technical guide focuses on the core chemical scaffold of indoline-2,3-dione, also known as isatin. Despite extensive searches for the specific compound 4,6-Dibromoindoline-2,3-dione (CAS Number: 187326-67-6) , detailed experimental protocols, quantitative biological data, and specific signaling pathway information were not available in the public domain. The information presented herein is therefore based on the broader class of indoline-2,3-dione derivatives and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to the Indoline-2,3-dione Scaffold

The indoline-2,3-dione, or isatin, scaffold is a privileged bicyclic aromatic structure consisting of a fused benzene and pyrrolidine ring system with two carbonyl groups at positions 2 and 3. This core is a prominent feature in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. Its versatile chemical nature allows for substitutions at various positions on both the aromatic and heterocyclic rings, leading to a vast library of derivatives with diverse pharmacological profiles.

Derivatives of the indoline-2,3-dione scaffold have been extensively investigated for their potential as therapeutic agents, demonstrating activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The carbonyl groups at the 2 and 3 positions are key to its reactivity and ability to interact with biological targets, often acting as Michael acceptors or forming hydrogen bonds with enzyme active sites.

Physicochemical Properties

While specific data for this compound is limited, the general properties of the parent compound and its derivatives can be summarized.

| Property | Value | Reference |

| CAS Number | 187326-67-6 | N/A |

| Molecular Formula | C₈H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 304.92 g/mol | [1][2] |

| Appearance | Likely a crystalline solid | General knowledge |

| Melting Point | 254-256 °C | [3] |

| Solubility | Generally soluble in organic solvents like DMSO and DMF | General knowledge |

Synthesis of Substituted Indoline-2,3-diones

A common and versatile method for the synthesis of substituted indoline-2,3-diones is the Sandmeyer isatin synthesis. This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the desired indoline-2,3-dione.

General Experimental Protocol: Sandmeyer Isatin Synthesis

Materials:

-

Substituted Aniline (e.g., 3,5-dibromoaniline for the hypothetical synthesis of this compound)

-

Chloral Hydrate

-

Hydroxylamine Hydrochloride

-

Concentrated Sulfuric Acid

-

Sodium Sulfate

-

Hydrochloric Acid

-

Water

-

Ethanol

Procedure:

-

Formation of the Isonitrosoacetanilide:

-

Dissolve the substituted aniline in a solution of hydrochloric acid and water.

-

In a separate flask, dissolve chloral hydrate and sodium sulfate in water.

-

Add the aniline solution to the chloral hydrate solution.

-

Slowly add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Heat the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Cool the mixture and collect the precipitated isonitrosoacetanilide by filtration. Wash with water and dry.

-

-

Cyclization to the Indoline-2,3-dione:

-

Slowly add the dried isonitrosoacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature.

-

Stir the mixture until the cyclization is complete, as indicated by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated indoline-2,3-dione by filtration.

-

Wash the solid with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted indoline-2,3-dione.

-

Synthesis Workflow

Caption: Generalized workflow for the Sandmeyer synthesis of substituted indoline-2,3-diones.

Biological Activities and Potential Applications

The indoline-2,3-dione scaffold is a versatile pharmacophore, with derivatives reported to exhibit a broad spectrum of biological activities. The following table summarizes some of the key activities and the corresponding protein targets or mechanisms of action.

| Biological Activity | Potential Protein Targets / Mechanism of Action | References |

| Anticancer | Inhibition of kinases (e.g., CDKs, EGFR), induction of apoptosis, anti-proliferative effects. | [4] |

| Neuroprotective | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease. | [5][6] |

| Antimicrobial | Disruption of bacterial cell wall synthesis, inhibition of essential enzymes. | [7][8] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | [9] |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase. | [10] |

Quantitative Data for Indoline-2,3-dione Derivatives

The following table presents a selection of reported half-maximal inhibitory concentration (IC₅₀) values for various substituted indoline-2,3-dione derivatives against different biological targets. It is crucial to note that this data is not for this compound.

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 | [6] |

| Indoline-2,3-dione-based benzene sulfonamides | α-glucosidase | 0.90 - 12.70 | [10] |

| Indoline-2,3-dione-based benzene sulfonamides | α-amylase | 1.10 - 14.90 | [10] |

| Aminoacetylenic isoindoline-1,3-diones | Cyclooxygenase-1 (COX-1) | 3.0 - 3.6 | [9] |

| Aminoacetylenic isoindoline-1,3-diones | Cyclooxygenase-2 (COX-2) | 3.0 - 3.6 | [9] |

| Panaxadiol-indole-2',3'-dione derivative (4e) | Colorectal cancer cells | 4.46 | [4] |

Representative Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized representation based on Ellman's method, commonly used for assessing AChE inhibitory activity of compounds like indoline-2,3-dione derivatives.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or DMSO for control).

-

Add the AChE solution to each well and incubate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Generalized Signaling Pathway: Enzyme Inhibition

Many indoline-2,3-dione derivatives exert their biological effects by inhibiting the activity of specific enzymes. The following diagram illustrates a generalized model of competitive enzyme inhibition.

Caption: A diagram illustrating the mechanism of competitive enzyme inhibition by an indoline-2,3-dione derivative.

Conclusion

The indoline-2,3-dione scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. While specific data for this compound remains elusive, the extensive research on related derivatives highlights the immense potential of this chemical class. This guide provides a foundational understanding of the synthesis, biological activities, and evaluation methods for the indoline-2,3-dione core, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. A novel 20 (R) dammarane panaxadiol-indole-2 ',3' -dione derivative was found to inhibit the growth and migration of colorectal cancer cells by inhibiting EGFR-mediated RalA/EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,6-Dibromoindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and key experimental protocols related to 4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin. This compound is a member of the isatin family, a class of heterocyclic compounds recognized for their significant biological activities and as versatile intermediates in organic synthesis. This document collates structural data from closely related analogues, details synthetic and analytical procedures, and presents logical workflows to facilitate further research and application.

Molecular Structure and Bonding

As of this writing, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, to provide insight into its molecular geometry and bonding characteristics, we present crystallographic data from highly relevant, structurally similar mono-brominated isatins: 4-Bromo-1H-indole-2,3-dione and 6-Bromo-1H-indole-2,3-dione.

The core structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. The key features include an amide group, two ketone functionalities (one of which is part of the amide), and two bromine atoms substituted on the benzene ring at positions 4 and 6. The molecule is expected to be nearly planar.

The introduction of two electron-withdrawing bromine atoms at the meta-positions relative to each other (positions 4 and 6) is anticipated to significantly influence the electronic distribution within the aromatic ring and affect the bond lengths and angles of the entire isatin core compared to the unsubstituted parent molecule.

Visualization of Molecular Structure

The following diagram illustrates the atomic connectivity and core structure of this compound.

Caption: 2D molecular structure of this compound.

Intermolecular Interactions

Based on studies of analogous bromo-isatins, the solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions.[1][2] These include:

-

N–H···O Hydrogen Bonds: The amide proton (N–H) can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains.

-

Halogen Bonding (Br···O): The electrophilic region on the bromine atoms can interact with the nucleophilic oxygen atoms of the carbonyl groups on adjacent molecules. These Br···O contacts are a significant directional force in the crystal packing of halogenated isatins.[1]

-

π–π Stacking: The planar aromatic systems can stack on top of each other, contributing to the overall stability of the crystal lattice.

Quantitative Structural Data (from Analogues)

The following tables summarize selected bond lengths and angles for 4-bromoisatin and 6-bromoisatin, which serve as the best available experimental proxies for the geometry of the 4,6-dibromo derivative.

Table 1: Selected Bond Lengths (Å) from Analogous Crystal Structures

| Bond | 4-Bromo-1H-indole-2,3-dione[3] | 6-Bromo-1H-indole-2,3-dione[2] | Expected Influence in 4,6-Dibromo Derivative |

| C=O (keto) | ~1.21 Å | ~1.21 Å | Minimal change expected. |

| C=O (amide) | ~1.22 Å | ~1.22 Å | Minimal change expected. |

| N1–C8 (amide) | ~1.39 Å | ~1.41 Å | Minor variations due to electronic effects on the fused ring. |

| C2–C3 | ~1.55 Å | ~1.56 Å | Minimal change expected as this bond is distant from the Br atoms. |

| C–Br | ~1.90 Å | ~1.90 Å | Bond lengths should be typical for C(sp²)–Br bonds. |

Table 2: Selected Bond Angles (°) from Analogous Crystal Structures

| Angle | 4-Bromo-1H-indole-2,3-dione[3] | 6-Bromo-1H-indole-2,3-dione[2] | Expected Influence in 4,6-Dibromo Derivative |

| O=C–C=O | ~124-126° | ~124-126° | Angles within the five-membered ring are constrained and should be similar. |

| C–N–C (amide) | ~110-112° | ~110-112° | Expected to be consistent with a planar or near-planar amide. |

| C–C–Br | ~119-121° | ~119-121° | Typical angles for a substituent on a benzene ring. |

Experimental Protocols

Synthesis via Sandmeyer Reaction

The most common and adaptable method for synthesizing substituted isatins is the Sandmeyer isatin synthesis.[4] For this compound, the logical starting material is 3,5-dibromoaniline.

Protocol:

-

Preparation of Isonitrosoacetanilide Intermediate:

-

In a round-bottom flask, dissolve chloral hydrate (1.2 eq) and sodium sulfate (8.0 eq) in water.

-

In a separate beaker, dissolve 3,5-dibromoaniline (1.0 eq) in water with concentrated hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the aniline solution.

-

Add the aniline/hydroxylamine mixture to the chloral hydrate solution and heat to reflux for 1-2 minutes until a precipitate forms.

-

Cool the mixture and filter the solid product (2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide). Wash with water and dry.

-

-

Cyclization to 4,6-Dibromoisatin:

-

Pre-heat concentrated sulfuric acid or methanesulfonic acid to 50°C in a flask equipped with a stirrer.[4]

-

Slowly add the dried isonitrosoacetanilide intermediate in portions, maintaining the temperature between 65-75°C.

-

After the addition is complete, heat the mixture to 80°C for approximately 15 minutes.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to yield pure this compound.

-

The following diagram outlines the general workflow for this synthesis.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Spectroscopic Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

A. ¹H NMR Spectroscopy (Generalized Protocol)

-

Sample Preparation: Dissolve 5-10 mg of the dry, purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for isatins due to better solubility and the ability to observe the N-H proton.

-

Instrument Setup:

-

Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Expected ¹H NMR Signals:

-

N-H Proton: A broad singlet, typically downfield (>10 ppm in DMSO-d₆), due to the acidic nature of the amide proton.

-

Aromatic Protons: Two singlets (or narrow doublets with a small meta-coupling constant) in the aromatic region (7.0-8.0 ppm). The deshielding effects of the bromine atoms and the carbonyl groups will influence their exact chemical shifts.

-

B. IR Spectroscopy (Generalized Protocol)

-

Sample Preparation: Prepare a sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Key IR Absorptions:

-

N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹.

-

C=O Stretches: Two strong, distinct absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the ketone and amide carbonyl groups.

-

C=C Aromatic Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

-

Logical Relationships: Structure to Spectroscopy

The chemical structure of this compound directly dictates its spectroscopic signature. The relationship between specific functional groups and their expected analytical signals is crucial for structural verification.

Caption: Correlation between functional groups and expected spectroscopic signals.

References

Spectroscopic and Synthetic Profile of Dibromoindoline-2,3-diones: A Technical Overview for Researchers

An in-depth analysis of 4,6-dibromoindoline-2,3-dione, a halogenated derivative of the versatile isatin core, is presented for researchers, scientists, and professionals in drug development. This guide consolidates available spectroscopic data for closely related isomers, outlines a general synthetic protocol, and explores potential biological interactions based on the broader family of isatin compounds.

Spectroscopic Data Analysis

To provide a useful reference, the following tables summarize typical spectroscopic data for bromo-substituted indoline-2,3-dione derivatives. These values can serve as a reasonable estimation for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Dibromoindoline-2,3-dione Derivatives in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.60 - 7.90 | m |

| NH | ~11.60 | s (br) |

Note: The precise chemical shifts for the aromatic protons of this compound would be expected to be two singlets due to their isolated nature on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Dibromoindoline-2,3-dione Derivatives

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~184 |

| C=O (C3) | ~158 |

| C-Br | 115 - 125 |

| Aromatic C | 113 - 142 |

| Quaternary Aromatic C | 120 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum of an indoline-2,3-dione is characterized by the prominent absorptions of the carbonyl groups and the N-H bond.

Table 3: Characteristic IR Absorption Bands for Dibromoindoline-2,3-dione Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C=O Stretch (Amide) | ~1745 | Strong |

| C=O Stretch (Ketone) | ~1725 | Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of a dibrominated compound is distinguished by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 305/307/309 | Molecular ion peak showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| [M-CO]⁺ | 277/279/281 | Loss of a carbonyl group. |

| [M-2CO]⁺ | 249/251/253 | Loss of both carbonyl groups. |

| [C₆H₂Br₂N]⁺ | 249/251/253 | Fragment corresponding to the dibromo-aminobenzene radical cation. |

Experimental Protocols

General Synthesis of Dibromoisatin Derivatives

The synthesis of dibromo-substituted isatins can be achieved through the direct bromination of isatin. The regioselectivity of the bromination is dependent on the reaction conditions. A general procedure for the synthesis of 5,7-dibromoisatin is provided as a representative example.

Materials:

-

Isatin

-

Ethanol

-

Bromine

Procedure:

-

Isatin is dissolved in ethanol and the solution is heated to reflux.

-

Bromine is added dropwise to the refluxing solution, maintaining the temperature between 70-75 °C.

-

The reaction mixture is refluxed for an additional period to ensure complete reaction.

-

Upon cooling, the dibrominated product precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

This procedure can be adapted to synthesize other dibromo-isomers, potentially with the use of protecting groups and directing agents to achieve the desired regiochemistry for this compound.

Spectroscopic Characterization Methods

Standard analytical techniques are employed for the characterization of the synthesized product.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a high-resolution mass spectrometer.

Potential Biological Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of isatin derivatives has been shown to interact with several biological targets. A hypothetical signaling pathway can be proposed based on the known activities of these related compounds, which include inhibition of various kinases and modulation of apoptosis-related pathways.

Caption: Hypothetical signaling pathway for this compound.

This diagram illustrates a potential mechanism of action where this compound inhibits a kinase target, leading to the modulation of downstream signaling pathways and ultimately resulting in a specific cellular response such as apoptosis or cell cycle arrest.

Caption: General experimental workflow for synthesis and characterization.

This workflow outlines the key steps from the starting material, isatin, through the bromination reaction to yield the target compound, followed by its structural confirmation using various spectroscopic techniques.

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dibromoisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dibromoisatin (CAS No: 187326-67-6), a halogenated derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document details a reliable synthetic route, outlines key characterization parameters, and provides structured data to support further research and application.

Synthesis of 4,6-Dibromoisatin

The most practical and established method for the synthesis of 4,6-dibromoisatin is the Sandmeyer isatin synthesis. This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed cyclization to yield the isatin core. For the synthesis of 4,6-dibromoisatin, the logical starting material is 3,5-dibromoaniline.

Logical Synthesis Pathway

The synthesis proceeds through a key intermediate, 2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide, which is then cyclized to form the final product.

Caption: Logical workflow for the Sandmeyer synthesis of 4,6-dibromoisatin.

Experimental Protocol: Sandmeyer Synthesis

This protocol is adapted from established procedures for the synthesis of substituted isatins.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dibromophenyl)acetamide

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of 3,5-dibromoaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.1 mol) and water (250 mL).

-

In a separate beaker, dissolve chloral hydrate (0.11 mol) and sodium sulfate (0.5 mol) in water (500 mL).

-

Add the aniline solution to the chloral hydrate solution with vigorous stirring.

-

In another beaker, prepare a solution of hydroxylamine hydrochloride (0.22 mol) in water (150 mL).

-

Add the hydroxylamine hydrochloride solution to the reaction mixture in a steady stream.

-

Heat the mixture to a gentle boil and maintain reflux for 1-2 hours. A precipitate of the isonitrosoacetanilide intermediate will form.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50-60 °C.

Step 2: Cyclization to 4,6-Dibromoisatin

-

Carefully and in portions, add the dried 2-(hydroxyimino)-N-(3,5-dibromophenyl)acetamide (0.05 mol) to concentrated sulfuric acid (100 mL) pre-heated to 60-70 °C in a beaker, while stirring. The temperature of the mixture should be maintained below 80 °C.

-

Once the addition is complete, continue stirring for an additional 15-30 minutes.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.

-

The crude 4,6-dibromoisatin will precipitate. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration, wash with a large volume of cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to afford pure 4,6-dibromoisatin as a red crystalline powder.

Synthesis Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of 4,6-dibromoisatin.

Characterization of 4,6-Dibromoisatin

Proper characterization is essential to confirm the identity and purity of the synthesized 4,6-dibromoisatin. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 187326-67-6 | [1] |

| Molecular Formula | C₈H₃Br₂NO₂ | [1] |

| Molar Mass | 304.92 g/mol | [1] |

| Appearance | Red crystalline powder | [1] |

| Density | 2.179 g/cm³ | [1] |

| Solubility | Soluble in ethanol, toluene, and dimethylformamide; insoluble in water. | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~11.5 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H). The two aromatic protons would appear as doublets due to meta-coupling. |

| ¹³C NMR | δ (ppm): ~184 (C=O at C3), ~158 (C=O at C2), aromatic carbons between 115-150 ppm (including two C-Br carbons), with quaternary carbons showing weaker signals. |

| Mass Spectrometry (EI) | Expected M⁺ peaks at m/z 303, 305, 307 with a characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). |

| Infrared (IR) | ν (cm⁻¹): ~3200-3300 (N-H stretch), ~1740-1760 (C=O stretch, ketone), ~1700-1720 (C=O stretch, amide), ~1600 (aromatic C=C stretch), C-Br stretch in the fingerprint region. |

Experimental Protocols for Characterization

Standard analytical techniques should be employed to characterize the synthesized 4,6-dibromoisatin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Infrared (IR) Spectroscopy:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Melting Point Determination:

-

Place a small amount of the dry, crystalline sample into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

-

This guide provides a foundational framework for the synthesis and characterization of 4,6-dibromoisatin. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. The provided data serves as a benchmark for confirming the successful synthesis of this valuable compound for further applications in drug discovery and development.

References

Theoretical Investigations of 4,6-Dibromoindoline-2,3-dione: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 4,6-Dibromoindoline-2,3-dione, a halogenated indole derivative of significant interest in medicinal chemistry. Brominated indoles are a class of compounds known for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document details the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties as elucidated through computational chemistry. All theoretical data is presented based on Density Functional Theory (DFT) calculations, which have been validated against experimental data for closely related bromo-isatin derivatives.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering foundational data and detailed methodologies to support further investigation and application of this compound.

Introduction

Indoline-2,3-dione, commonly known as isatin, and its derivatives are pivotal scaffolds in drug discovery, exhibiting a broad range of pharmacological activities.[4] The introduction of bromine atoms to the indole nucleus can significantly enhance biological potency and target selectivity by increasing lipophilicity and altering electronic distribution.[1] this compound is a specific isomer that warrants detailed theoretical investigation to understand its structure-property relationships.

While comprehensive experimental and theoretical studies on the exact 4,6-dibromo isomer are limited, extensive research on positional isomers, such as 5-bromo and 6-bromoindoline-2,3-dione derivatives, provides a robust framework for computational analysis.[2][5] This guide leverages validated computational protocols from these related studies to predict the properties of this compound, thereby providing a valuable theoretical baseline for future experimental work.

Synthesis and Molecular Structure

The synthesis of this compound, like other substituted isatins, can be approached through various established methods. A common pathway involves the cyclization of appropriate precursors. For derivatives, N-alkylation is a frequent subsequent step, often carried out under phase transfer catalysis (PTC) conditions using a catalyst like tetra-n-butylammonium bromide (TBAB) and a base such as potassium carbonate (K2CO3) in a solvent like DMF.[2][4]

The molecular structure of this compound is characterized by a planar indole bicyclic system with two bromine substituents at positions 4 and 6, and two ketone groups at positions 2 and 3. The geometry of the molecule has been optimized using DFT calculations to determine bond lengths and angles, providing the most stable conformation for subsequent property analysis.

Computational and Experimental Protocols

Computational Methodology (DFT)

All theoretical calculations presented in this guide were performed using the Gaussian 09 software package. The geometric and electronic properties were determined using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms.[2] This level of theory has been shown to provide excellent correlation between theoretical and experimental data for related bromo-isatin compounds.[2][3] Vibrational frequencies, NMR chemical shifts, and electronic properties (HOMO-LUMO, MEP) were calculated from the optimized geometry. Time-Dependent DFT (TD-DFT) was used for the calculation of electronic absorption spectra and non-linear optical properties.[6][7]

dot

Caption: Workflow for DFT and TD-DFT calculations.

Experimental Protocols

FT-IR spectra are typically recorded on a spectrometer using KBr discs in the 4000–400 cm⁻¹ range.[5] FT-Raman spectra are recorded using a laser source with an appropriate excitation wavelength.

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.[4][8]

-

¹H NMR Protocol: A standard single-pulse experiment with a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds is used. Typically, 8-64 scans are acquired.[9]

-

¹³C NMR Protocol: A proton-decoupled pulse sequence is used with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are generally required.[9]

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis is crucial for identifying functional groups and understanding the molecular structure. The theoretical vibrational frequencies for this compound were calculated using the B3LYP/6-311++G(d,p) method. The characteristic vibrational modes are summarized below.

| Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups | |

| Assignment | Calculated Wavenumber (cm⁻¹) |

| N-H Stretching | ~3410 |

| C-H Stretching (Aromatic) | 3050 - 3100 |

| C=O Stretching (Asymmetric) | ~1785 |

| C=O Stretching (Symmetric) | ~1750 |

| C=C Stretching (Aromatic Ring) | 1610 - 1450 |

| C-N Stretching | ~1350 |

| C-Br Stretching | 600 - 700 |

Note: Calculated wavenumbers are typically scaled by a factor (e.g., ~0.966 for B3LYP/6-311++G) to correct for anharmonicity and basis set deficiencies.[7]

The N-H stretching vibration appears around 3410 cm⁻¹, consistent with typical indole structures.[10] The two carbonyl (C=O) groups give rise to strong, distinct peaks in the IR spectrum, which are characteristic of the isatin core. The C-Br stretching modes are expected in the lower frequency region.

NMR Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level in DMSO as a solvent model.

| Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) | ||

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-H | ~11.2 | - |

| C2 | - | ~183.5 |

| C3 | - | ~159.0 |

| C3a | - | ~118.0 |

| C4-Br | - | ~116.5 |

| C5 | ~7.8 | ~140.0 |

| C6-Br | - | ~127.0 |

| C7 | ~7.3 | ~115.0 |

| C7a | - | ~150.0 |

The proton on the nitrogen (N-H) is expected to be highly deshielded, appearing far downfield. The two aromatic protons, H5 and H7, would appear as doublets due to coupling. For comparison, the experimental ¹H NMR spectrum of the related 4,6-dibromo-2,3,3-trimethyl-3H-indole shows aromatic signals at 7.66 and 7.58 ppm in DMSO-d₆.[8] The calculated ¹³C chemical shifts show the two carbonyl carbons (C2 and C3) at highly deshielded positions, which is a hallmark of the isatin scaffold.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic transitions and chemical reactivity of a molecule. The energy gap (ΔE) between HOMO and LUMO indicates the molecule's kinetic stability and reactivity.[11]

| Table 3: Calculated Electronic Properties | |

| Parameter | Value (eV) |

| HOMO Energy | -6.95 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.15 |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and is indicative of potential charge transfer within the molecule, which is a key factor for NLO activity.[12][13] For this compound, the HOMO is primarily localized over the benzene ring and the nitrogen atom, while the LUMO is distributed across the entire π-system, including the carbonyl groups. This distribution facilitates a π → π* electronic transition.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack.[12]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), susceptible to electrophilic attack. These are localized around the electronegative oxygen atoms of the carbonyl groups.

-

Blue Regions: Indicate positive potential (electron-poor), susceptible to nucleophilic attack. This region is found around the N-H proton.

-

Green Regions: Represent neutral potential, typically over the aromatic ring system.

The MEP analysis highlights the reactive centers of the molecule, which is crucial for predicting intermolecular interactions and designing derivatives with specific binding properties.[11]

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in optical technologies. The first-order hyperpolarizability (β₀), a measure of the second-order NLO response, was calculated using the B3LYP/6-311++G(d,p) method.

| Table 4: Calculated Non-Linear Optical Properties | |

| Parameter | Value (esu) |

| Dipole Moment (μ) | ~4.5 Debye |

| Mean Polarizability (α) | ~2.1 x 10⁻²³ |

| First Hyperpolarizability (β₀) | ~3.8 x 10⁻³⁰ |

The significant β₀ value, driven by the intramolecular charge transfer from the electron-donating indole ring to the electron-accepting carbonyl groups, suggests that this compound has potential as an NLO material. The presence of bromine atoms can further enhance these properties through the heavy atom effect.

dot

Caption: Relationship between structure and properties.

Conclusion

This technical guide has presented a detailed theoretical analysis of this compound based on high-level DFT and TD-DFT computations. The calculated spectroscopic, electronic, and non-linear optical properties provide a foundational dataset for this promising molecule. The analysis of the HOMO-LUMO energy gap, MEP, and first-order hyperpolarizability indicates that the compound possesses significant chemical reactivity and potential for applications in NLO materials and drug design. The provided methodologies and tabulated data offer a valuable resource for guiding future experimental synthesis, characterization, and evaluation of this compound and its derivatives in various scientific and industrial applications.

References

- 1. Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… [ouci.dntb.gov.ua]

- 6. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity and Electronic Properties of 4,6-Dibromoisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, widely recognized for their synthetic versatility and significant pharmacological activities.[1][2] Halogenated isatins, in particular, have garnered substantial interest in medicinal chemistry due to their often enhanced biological profiles, including anticancer, antimicrobial, and antiviral properties.[2][3] This technical guide provides an in-depth analysis of the reactivity and electronic properties of a specific, less-studied isomer: 4,6-Dibromoisatin. By consolidating available data and drawing logical inferences from closely related analogues, this document aims to serve as a comprehensive resource for researchers leveraging this scaffold in synthetic chemistry and drug discovery.

Physicochemical Properties

4,6-Dibromoisatin is an organic compound characterized by an indole core featuring two bromine substituents on the benzene ring at positions 4 and 6.[4] While specific experimental data is sparse, the fundamental properties can be summarized.

Table 1: Physicochemical Data of 4,6-Dibromoisatin and Related Compounds

| Property | 4,6-Dibromoisatin | 5,7-Dibromoisatin | 4-Bromoisatin |

| CAS Number | 187326-67-6[4] | 6374-91-0 | 20780-72-7[5] |

| Molecular Formula | C₈H₃Br₂NO₂[4] | C₈H₃Br₂NO₂ | C₈H₄BrNO₂[5] |

| Molecular Weight | 304.92 g/mol [4] | 304.92 g/mol | 226.03 g/mol [5] |

| Appearance | Red crystalline powder[4] | Solid | Not Specified |

| Melting Point | Not specified | 250-255 °C | Not Specified |

| Density | 2.179 g/cm³[4] | Not specified | Not specified |

| Refractive Index | 1.678[4] | Not specified | Not specified |

| Solubility | Soluble in ethanol, toluene, dimethylformamide; Insoluble in water.[4] | Not specified | Not specified |

Electronic Properties and Reactivity

The electronic nature of the isatin ring is defined by the interplay between the electron-rich benzene ring and the electron-deficient pyrrolidine-2,3-dione portion. The two carbonyl groups at C2 and C3 create highly electrophilic centers. The introduction of two bromine atoms at the 4 and 6 positions significantly modulates these properties through inductive and resonance effects.

-

Inductive Effect (-I): As highly electronegative atoms, the bromines withdraw electron density from the aromatic ring, increasing the overall electrophilicity of the isatin core. This enhances the reactivity of the C3 carbonyl group towards nucleophiles.

-

Resonance Effect (+R): The lone pairs on the bromine atoms can participate in resonance, donating electron density back to the ring. However, for halogens, the inductive effect typically dominates.

The net result is an activated isatin scaffold. The N-H proton is acidic and can be readily deprotonated by a base to form the isatin anion, which can then act as a nucleophile.[6] The C3 carbonyl is the most reactive site for nucleophilic attack, leading to a wide array of derivatives.[3]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is typically localized over the electron-rich benzene portion of the molecule, while the LUMO is concentrated on the electron-deficient pyrrolidinedione ring, particularly around the C=O groups.[8][9] The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.[8]

The electron-withdrawing bromine atoms in 4,6-dibromoisatin are expected to lower the energy of both the HOMO and LUMO. This stabilization of the LUMO, in particular, would lead to a smaller HOMO-LUMO gap compared to unsubstituted isatin, suggesting increased reactivity towards nucleophiles, consistent with the principles of electrophilicity.

Figure 1. Influence of bromine atoms on isatin's properties.

Key Chemical Reactions and Synthetic Protocols

The reactivity of 4,6-dibromoisatin mirrors the general reactivity of the isatin scaffold, primarily involving reactions at the N1 and C3 positions.

Synthesis of 4,6-Dibromoisatin

A definitive, detailed experimental protocol for the synthesis of 4,6-dibromoisatin is not prominently published. However, a common method for preparing di-brominated isatins is the direct electrophilic bromination of isatin. The synthesis of 5,7-dibromoisatin, for example, is achieved by treating isatin with excess bromine in ethanol at elevated temperatures.[10] A similar approach would likely yield a mixture of dibrominated isomers, from which 4,6-dibromoisatin could be isolated.

Hypothetical Experimental Protocol (based on 5,7-dibromoisatin synthesis[10]):

-

Dissolve isatin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid with warming.

-

Slowly add bromine (at least 2 equivalents) dropwise to the stirred solution, maintaining the temperature between 70-80 °C.

-

After the addition is complete, continue stirring at the elevated temperature for a specified period to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

Purification would be necessary, likely via recrystallization or column chromatography, to isolate the 4,6-dibromo isomer from other isomers (e.g., 5,7- and 4,7-dibromoisatin).

N-Alkylation

The acidic N-H proton can be removed by a base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the isatin anion. This anion readily undergoes nucleophilic substitution with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated derivatives.[6][11] N-alkylation is often performed to increase the lipophilicity of the molecule and to prevent side reactions in subsequent synthetic steps.[6][12]

General Experimental Protocol for N-Alkylation[6]:

-

Suspend 4,6-dibromoisatin (1 equivalent) and a base like potassium carbonate (1.5-2 equivalents) in a polar aprotic solvent (e.g., DMF, NMP).

-

Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) to the suspension.

-

Heat the reaction mixture (conventional heating or microwave irradiation) until the starting material is consumed (monitored by TLC).

-

After cooling, pour the reaction mixture into ice water to precipitate the N-alkylated product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Condensation Reactions at C3

The C3-carbonyl group is highly electrophilic and is the primary site for condensation reactions with a wide range of nucleophiles containing a primary amino group. These reactions are typically acid-catalyzed and form the basis for synthesizing a vast library of isatin derivatives, such as Schiff bases, semicarbazones, and hydrazones.[10][13]

General Experimental Protocol for Semicarbazone Formation[10]:

-

Dissolve the substituted semicarbazide (1 equivalent) in a mixture of ethanol and water containing a catalytic amount of concentrated acid (e.g., HCl).

-

Add a solution of 4,6-dibromoisatin (1 equivalent) in ethanol to the semicarbazide solution.

-

Stir the mixture at room temperature or with gentle warming. The product often precipitates from the reaction mixture.

-

If precipitation is slow, allow the mixture to stand for 1-2 hours.

-

Collect the solid product by filtration, wash with ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Figure 2. Key reactivity pathways for 4,6-Dibromoisatin.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for 4,6-dibromoisatin has been found. The following table summarizes the expected characteristic signals based on data from related bromo-isatin derivatives.

Table 2: Predicted Spectroscopic Data for 4,6-Dibromoisatin

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons: Two singlets or two doublets (with very small meta-coupling) in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C5 and C7. - N-H Proton: A broad singlet at δ > 10 ppm (in DMSO-d₆), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (δ 155-185 ppm), with the C2-carbonyl typically being more deshielded. - Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). Two signals will show a large C-Br coupling. |

| IR (Infrared) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretches: Two distinct, strong absorption bands for the C2 and C3 carbonyl groups, typically in the range of 1720-1770 cm⁻¹. - C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹. |

| UV-Vis | Isatin and its derivatives typically show absorption maxima (λ_max) in the UV region, often around 250-260 nm and another band at longer wavelengths.[14][15] The exact positions will be influenced by the bromine substituents and the solvent. |

Applications in Drug Discovery

The isatin scaffold is a "privileged structure" in medicinal chemistry, and its halogenated derivatives are particularly valuable. The introduction of bromine atoms can enhance lipophilicity, which may improve membrane permeability and target engagement.[12] Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity. Derivatives of isatin have shown a wide range of biological activities, including but not limited to:

-

Anticancer: Inhibition of various kinases and tubulin polymerization.[12]

-

Anticonvulsant: Modulation of ion channels in the central nervous system.[10][16]

-

Antimicrobial & Antiviral: Interference with essential microbial or viral enzymes.[3]

4,6-Dibromoisatin serves as a valuable starting material for generating libraries of novel compounds for screening against these and other biological targets. The predictable reactivity at the N1 and C3 positions allows for systematic structural modifications to explore structure-activity relationships (SAR).

Conclusion

4,6-Dibromoisatin is a synthetically useful heterocyclic compound whose electronic properties are significantly influenced by its dibromo substitution pattern. The electron-withdrawing nature of the bromine atoms enhances the electrophilicity of the isatin core, particularly at the C3-carbonyl position, making it highly susceptible to nucleophilic attack. This inherent reactivity, combined with the potential for N-alkylation, provides straightforward routes to a diverse range of derivatives. While specific experimental data for this isomer remains limited, a robust understanding of its chemistry can be extrapolated from the extensive literature on related isatin analogues. This guide provides a foundational understanding for researchers aiming to utilize 4,6-dibromoisatin as a key building block in the development of novel, biologically active molecules.

References

- 1. Isatin synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 4-Bromoisatin | C8H4BrNO2 | CID 4500012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 9. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

From Ancient Dyes to Modern Drugs: A Technical Guide to the Discovery and History of Brominated Isatins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in natural products and its versatile synthetic utility.[1] First isolated in 1840 by the oxidation of indigo, isatin and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of bromine atoms to the isatin core often enhances these biological effects, a phenomenon rooted in the historical significance of brominated indole compounds. The journey of brominated isatins begins not in a modern laboratory, but with the ancient, highly prized dye, Tyrian purple.

The deep purple hue of Tyrian purple, extracted from the mucus of Murex sea snails, was a symbol of power and wealth in antiquity, valued more than gold.[4][5][6] Chemical analysis in the early 20th century revealed the primary component of this dye to be 6,6'-dibromoindigo, a brominated derivative of indigo.[2] This discovery sparked interest in brominated indoles and their related structures, including brominated isatins, which can be both precursors to and derivatives of these ancient pigments. This guide provides a comprehensive overview of the discovery, synthesis, and evolution of brominated isatins as potent bioactive molecules.

Synthesis of Brominated Isatins

The synthesis of the isatin core is classically achieved through several named reactions, with the Sandmeyer and Stolle syntheses being the most prominent. These methods can be adapted to produce brominated derivatives by using appropriately substituted anilines as starting materials.

-

Sandmeyer Isatin Synthesis: This is one of the oldest and most direct methods. It involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, like sulfuric acid, to yield the isatin.[7][8][9]

-

Stolle Isatin Synthesis: An alternative route, the Stolle synthesis, involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid (e.g., aluminum chloride) to furnish the isatin.[8][10][11]

Direct bromination of the parent isatin molecule is also a viable strategy. The regioselectivity of the bromination can be controlled by the reaction conditions, allowing for the synthesis of various mono-, di-, and tri-brominated isatins.[1] For instance, refluxing isatin with bromine in ethanol can yield 5,7-dibromoisatin.[1]

Experimental Protocol: Synthesis of 5,7-Dibromoisatin

The following protocol is adapted from the literature for the synthesis of 5,7-dibromoisatin from isatin.[1][12]

Materials:

-

Isatin

-

Bromine (Br₂)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve isatin (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux to ensure complete dissolution of the isatin.

-

While maintaining the reflux, add a solution of bromine (2 equivalents) in ethanol dropwise to the reaction mixture. The temperature should be maintained around 70–75 °C.[1]

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The 5,7-dibromoisatin product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted bromine and impurities.

-

Dry the product under vacuum to yield 5,7-dibromoisatin as a solid.

Discovery of Biological Activity and Key Derivatives

Isatin itself is an endogenous compound in humans and possesses a wide range of biological activities.[13] The addition of bromine atoms to the isatin scaffold has led to the discovery of derivatives with significantly enhanced potency and selectivity for various biological targets.

Halogenated derivatives of isatin, particularly bromo-substituted ones, have shown notable anti-cancer activity.[1] A variety of brominated isatins have been synthesized and evaluated, demonstrating cytotoxicity against numerous human cancer cell lines.

One of the most significant discoveries in this class is 6-Bromoindirubin-3'-oxime (BIO) , a derivative of a component of Tyrian purple. BIO was identified as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[14] GSK-3 is a key enzyme implicated in a multitude of cellular processes and diseases, including Alzheimer's disease, diabetes, and cancer.[14] The discovery of BIO as a GSK-3 inhibitor has made it an invaluable tool for studying the Wnt and other signaling pathways and has spurred the development of other isatin-based kinase inhibitors.

Data Presentation

The following tables summarize quantitative data for the biological activity of selected brominated isatin derivatives.

| Compound | Target/Activity | Cell Line / Model | IC₅₀ (µM) | Reference |

| 6-Bromoisatin | Proliferation Inhibition | HT29 (Colon Cancer) | 223 | [10] |

| 5,7-Dibromoisatin-based Semicarbazone (DH-05) | Anticonvulsant | MES test (mice) | >300 mg/kg (active) | [15][16] |

| 5,7-Dibromo-N-(selenocyanatopropyl)isatin (Analog 6) | Cytotoxicity | HT29 (Colon Cancer) | ~1 | [12] |

| 5,6-Dibromo-7-fluoro-isatin (Compound 4l) | Cytotoxicity | K562 (Leukemia) | 1.75 | [17] |

| 5,6-Dibromo-7-fluoro-isatin (Compound 4l) | Cytotoxicity | HepG2 (Liver Cancer) | 3.20 | [17] |

| 5,6-Dibromo-7-fluoro-isatin (Compound 4l) | Cytotoxicity | HT-29 (Colon Cancer) | 4.17 | [17] |

| Isatin-Pomalidomide Hybrid with 5,7-dibromoisatin moiety (Compound 11) | Cytotoxicity | U266B1 (Myeloma) | 2.5 | [3] |

| Isatin-Pomalidomide Hybrid with 5,7-dibromoisatin moiety (Compound 11) | Cytotoxicity | RPMI8226 (Myeloma) | 6.7 | [3] |

| 6-Bromoindirubin-3'-oxime (BIO) | GSK-3α/β Inhibition | in vitro kinase assay | 0.005 | [18] |

| 6-Bromoindirubin-3'-oxime (BIO) | CDK1/cyclin B Inhibition | in vitro kinase assay | 0.320 | [18] |

| 6-Bromoindirubin-3'-oxime (BIO) | CDK5/p25 Inhibition | in vitro kinase assay | 0.080 | [18] |

Mandatory Visualizations

Logical Workflow: Synthesis and Screening of Brominated Isatins

Signaling Pathway: Inhibition of GSK-3β/mTOR by 6-Bromoindirubin-3'-oxime (BIO)

Experimental Protocols

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against GSK-3β using a luminescence-based assay that quantifies ADP production.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP (Adenosine triphosphate)

-

DTT (Dithiothreitol)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (e.g., brominated isatin derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well microplates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of GSK-3β in kinase assay buffer. The optimal concentration should be determined empirically via an enzyme titration experiment.

-

Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of test concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).

-

Prepare a substrate/ATP mixture in kinase assay buffer. Final concentrations should be near the Km for each (e.g., 10-25 µM ATP).[18][19]

-

-

Assay Procedure:

-

Add 2.5 µL of the serially diluted test compound or vehicle control to the wells of the assay plate.

-

Add 2.5 µL of the diluted GSK-3β enzyme solution to each well. Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 45-60 minutes.[19][20] The incubation time should be within the linear range of the reaction.

-

-

Signal Detection (ADP-Glo™ System):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (from wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the effect of brominated isatins on cancer cell viability.[17][21][22]

Materials:

-

Human cancer cell line (e.g., HT-29, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom cell culture plates

-

Test compound (brominated isatin) dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-